(3-(1H-Tetrazol-5-il)fenil)metanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

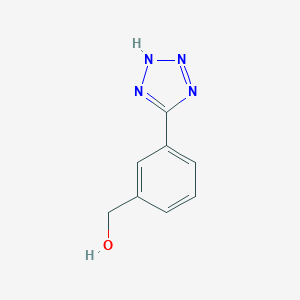

[3-(2H-tetrazol-5-yl)phenyl]methanol is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality [3-(2H-tetrazol-5-yl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2H-tetrazol-5-yl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades químicas

“(3-(1H-Tetrazol-5-il)fenil)metanol” tiene un número CAS de 179057-20-6 y un peso molecular de 176.18 . Su fórmula lineal es C8H8N4O . Es un sólido a temperatura ambiente y debe almacenarse en una atmósfera inerte .

Información de seguridad

El compuesto está clasificado como peligroso con frases de riesgo H228-H360 . Las medidas de precaución incluyen P201-P202-P210-P240-P241-P280-P281-P308+P313-P370+P378-P405-P501 .

Disponibilidad comercial

El compuesto está disponible comercialmente y se puede comprar a varios proveedores de productos químicos <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox

Mecanismo De Acción

Target of Action

Tetrazoles, a key component of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that (3-(1H-Tetrazol-5-yl)phenyl)methanol may interact with biological targets in a similar manner to carboxylic acids.

Mode of Action

Tetrazoles, however, are known to possess both electron-donating and electron-withdrawing properties . This dual property allows them to participate in a variety of chemical reactions and potentially interact with a wide range of biological targets. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biochemical Pathways

Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that (3-(1H-Tetrazol-5-yl)phenyl)methanol may influence multiple biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by tetrazoles , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to certain environmental conditions.

Actividad Biológica

[3-(2H-tetrazol-5-yl)phenyl]methanol, with the CAS number 179057-20-6, is an organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of [3-(2H-tetrazol-5-yl)phenyl]methanol, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that [3-(2H-tetrazol-5-yl)phenyl]methanol has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound were comparable to those of standard antibiotics such as ciprofloxacin and ampicillin .

Table 1: Antimicrobial Activity of [3-(2H-tetrazol-5-yl)phenyl]methanol

| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | Ciprofloxacin | 16 |

| Staphylococcus aureus | 64 | Ampicillin | 32 |

| Pseudomonas aeruginosa | 128 | - | - |

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been studied for their anti-inflammatory properties. In animal models, compounds similar to [3-(2H-tetrazol-5-yl)phenyl]methanol exhibited reduced inflammation markers and pain response. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .

The biological activity of [3-(2H-tetrazol-5-yl)phenyl]methanol can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The tetrazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This interaction is crucial for its antimicrobial effects.

- Receptor Binding : The compound may bind to specific receptors involved in pain and inflammation pathways, modulating their activity and leading to analgesic effects.

- Membrane Disruption : It has been suggested that tetrazole derivatives can disrupt cellular membranes, leading to cell lysis in susceptible microorganisms .

Case Studies

Several studies have focused on the synthesis and evaluation of tetrazole derivatives' biological activities:

- Study on Antibacterial Efficacy : A study reported that various substituted tetrazoles showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. Among them, [3-(2H-tetrazol-5-yl)phenyl]methanol was highlighted for its effective inhibition against E. coli and S. aureus at low concentrations .

- Anti-inflammatory Research : Another research project investigated the anti-inflammatory potential of tetrazole compounds in animal models of arthritis. Results indicated that these compounds significantly reduced edema and pain scores compared to control groups .

Propiedades

IUPAC Name |

[3-(2H-tetrazol-5-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGESRLFHDANLIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634126 |

Source

|

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-20-6 |

Source

|

| Record name | [3-(2H-Tetrazol-5-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.